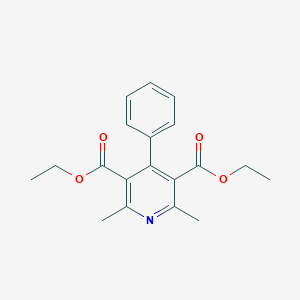

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

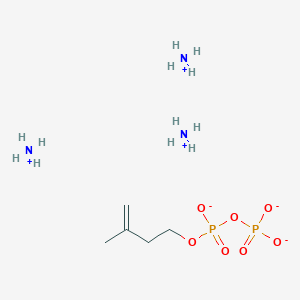

“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is a chemical compound with the molecular formula C19H21NO4 . It is a solid substance and is used as a hydrogen source in conjugate reduction and organocatalytic reductive amination .

Synthesis Analysis

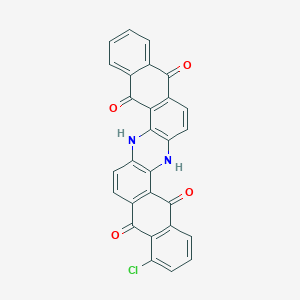

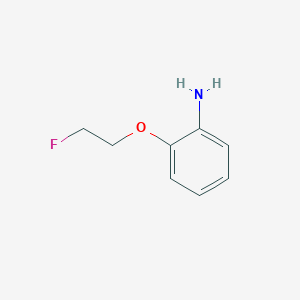

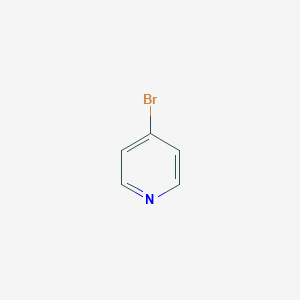

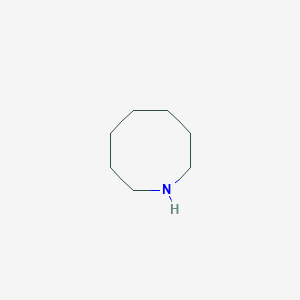

The synthesis of new diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylates follows a multistep synthetic route . The procedure for the synthesis of a specific derivative involves the reaction of a precursor compound with phthaleic anhydride in ethanol containing glacial acetic acid .

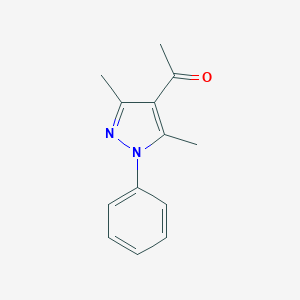

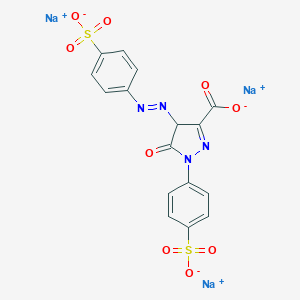

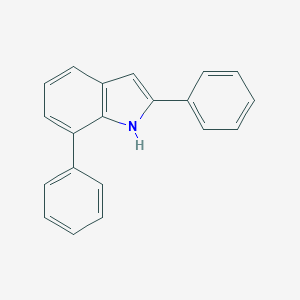

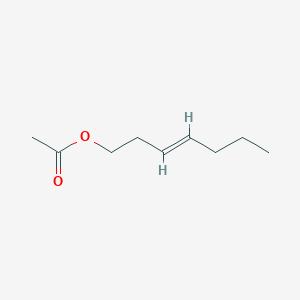

Molecular Structure Analysis

The molecular structure of “Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” has been established by spectral and elemental analyses . The compound has a molecular weight of 327.38 .

Chemical Reactions Analysis

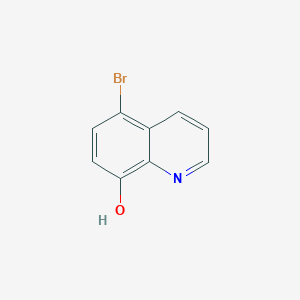

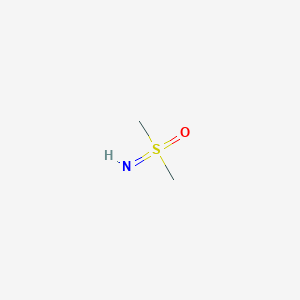

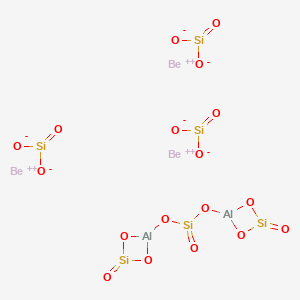

“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .

Physical And Chemical Properties Analysis

“Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is a solid substance with a melting point of 64°C . It has a molecular weight of 327.38 and a molecular formula of C19H21NO4 .

Wissenschaftliche Forschungsanwendungen

Anti-Corrosion Potential

This compound has been found to have significant anti-corrosion potential . It was assessed on mild steel subjected to an aggressive acidic environment, employing comprehensive methodologies like gravimetric analysis, Tafel polarization, and EIS . The empirical results illustrated a substantial decrement in corrosion rates with ascending concentrations of the organic compound, achieving an apex of anti-corrosive efficacy at 81.89% for a concentration of 2×10^3 M .

Antimicrobial Properties

The compound has demonstrated antimicrobial prowess against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillus niger . It outperformed Gentamicin in antimicrobial screenings, manifesting superior efficacy against all tested pathogens .

Antioxidant Capabilities

The antioxidant potential of this compound was quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark . It was found to have an IC50 value of 113.964±0.076 µg/ml . This indicates that it has a significant antioxidant potential.

Hydrogen Source in Conjugate Reduction

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is used as a hydrogen source in conjugate reduction . This makes it valuable in various chemical reactions where a hydrogen source is needed.

Organocatalytic Reductive Amination

This compound is also used as a hydrogen source in organocatalytic reductive amination . This is a type of reaction where an amine is formed by the reduction of a carbonyl group, which is an important process in the synthesis of many organic compounds.

Wirkmechanismus

While the specific mechanism of action for “Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate” is not explicitly mentioned in the search results, it is known that some dihydropyridine derivatives have shown anti-inflammatory and analgesic activities . Molecular docking studies have been carried out for active compounds to study their mode of action .

Safety and Hazards

The compound carries the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-5-23-18(21)15-12(3)20-13(4)16(19(22)24-6-2)17(15)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDKSJMDSZZJER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348071 |

Source

|

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

CAS RN |

1539-44-2 |

Source

|

| Record name | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.